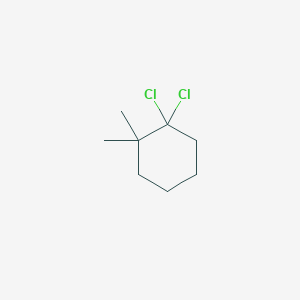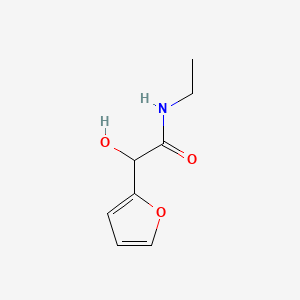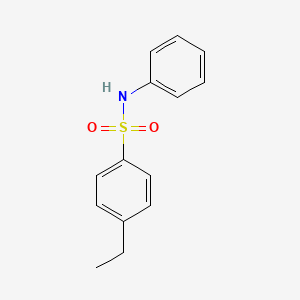
2,2,10,10-Tetramethyl-4,4,6,6,8,8-hexaoxo-3,5,7,9-tetraoxa-4lambda~6~,6lambda~6~,8lambda~6~-trithia-2,10-disilaundecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,10,10-Tetramethyl-4,4,6,6,8,8-hexaoxo-3,5,7,9-tetraoxa-4lambda~6~,6lambda~6~,8lambda~6~-trithia-2,10-disilaundecane is a complex organosilicon compound It is characterized by its unique structure, which includes multiple oxygen and sulfur atoms, as well as silicon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,10,10-Tetramethyl-4,4,6,6,8,8-hexaoxo-3,5,7,9-tetraoxa-4lambda~6~,6lambda~6~,8lambda~6~-trithia-2,10-disilaundecane involves multiple steps. One common method involves the reaction of tetramethylsilane with sulfur and oxygen-containing reagents under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
化学反应分析
Types of Reactions
2,2,10,10-Tetramethyl-4,4,6,6,8,8-hexaoxo-3,5,7,9-tetraoxa-4lambda~6~,6lambda~6~,8lambda~6~-trithia-2,10-disilaundecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce silanes or siloxanes.
科学研究应用
2,2,10,10-Tetramethyl-4,4,6,6,8,8-hexaoxo-3,5,7,9-tetraoxa-4lambda~6~,6lambda~6~,8lambda~6~-trithia-2,10-disilaundecane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of advanced materials, such as high-performance polymers and coatings.
作用机制
The mechanism by which 2,2,10,10-Tetramethyl-4,4,6,6,8,8-hexaoxo-3,5,7,9-tetraoxa-4lambda~6~,6lambda~6~,8lambda~6~-trithia-2,10-disilaundecane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.
相似化合物的比较
Similar Compounds
2,2,6,6-Tetramethylpiperidinone: Another organosilicon compound with similar structural features.
2,2,6,6-Tetramethyl-4-piperidinone hydrochloride: Shares some chemical properties but differs in its reactivity and applications.
Hexamethylacetone: A simpler ketone with related structural elements.
Uniqueness
2,2,10,10-Tetramethyl-4,4,6,6,8,8-hexaoxo-3,5,7,9-tetraoxa-4lambda~6~,6lambda~6~,8lambda~6~-trithia-2,10-disilaundecane is unique due to its complex structure, which includes multiple oxygen and sulfur atoms, as well as silicon atoms
属性
CAS 编号 |
62999-69-3 |
|---|---|
分子式 |
C6H18O10S3Si2 |
分子量 |
402.6 g/mol |
IUPAC 名称 |
bis(trimethylsilyloxysulfonyl) sulfate |
InChI |
InChI=1S/C6H18O10S3Si2/c1-20(2,3)15-18(9,10)13-17(7,8)14-19(11,12)16-21(4,5)6/h1-6H3 |
InChI 键 |
RVHLLDZJFQXESD-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OS(=O)(=O)OS(=O)(=O)OS(=O)(=O)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


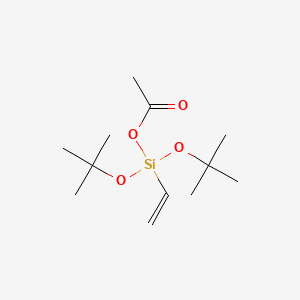
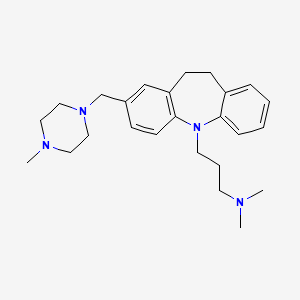
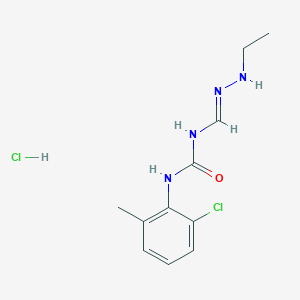

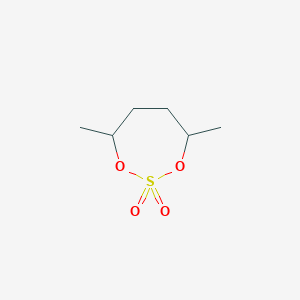

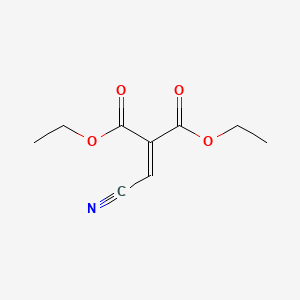
![2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide](/img/structure/B14500721.png)
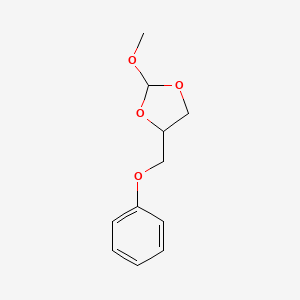

![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B14500731.png)
